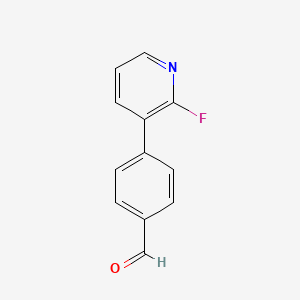![molecular formula C11H11F2NO4 B13222433 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethylamino and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylamino group. The carboxylic acid functionality is then introduced through a series of oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the dimethylamino and carboxylic acid groups, making it less reactive.
7-(Aminomethyl)-2,2-difluoro-1,3-benzodioxole: Similar structure but without the dimethyl groups, resulting in different reactivity and properties.
7-[(Dimethylamino)methyl]-1,3-benzodioxole-4-carboxylic acid: Similar but lacks the difluoro groups, affecting its stability and reactivity.
Uniqueness
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of both dimethylamino and difluoro groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H11F2NO4 |
|---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
7-[(dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C11H11F2NO4/c1-14(2)5-6-3-4-7(10(15)16)9-8(6)17-11(12,13)18-9/h3-4H,5H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ZHQYFECVLGVURL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C2C(=C(C=C1)C(=O)O)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


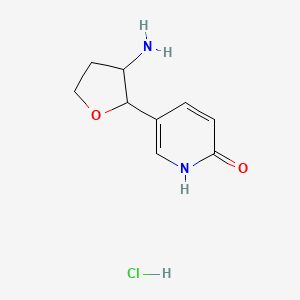
![6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)
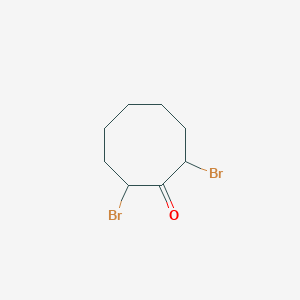
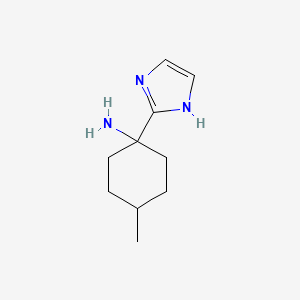
![1-Oxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13222379.png)
![4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)
![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)

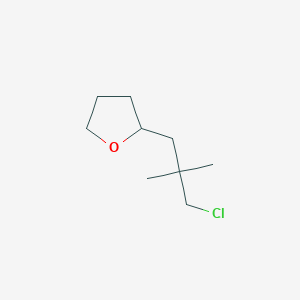
![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)
